molecular formula C21H22N4O4S2 B2914231 ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896342-95-3

ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2914231
CAS No.: 896342-95-3
M. Wt: 458.55
InChI Key: CILXIPQHBRMMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a complex heterocyclic architecture:

  • Core structure: A fused cyclopenta[b]thiophene ring system, providing rigidity and planar geometry.
  • Substituents: A pyrido[1,2-a][1,3,5]triazin-4-one moiety linked via a thioether (-S-) group. An ethyl ester group at position 3 of the thiophene ring. A propanamido bridge connecting the thioether and cyclopenta[b]thiophene units. The compound’s design likely aims to optimize interactions with biological targets through hydrogen bonding (via the amide and ester groups) and π-π stacking (via aromatic systems) .

Properties

IUPAC Name

ethyl 2-[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-4-29-19(27)15-13-8-5-9-14(13)31-18(15)23-17(26)12(3)30-20-22-16-11(2)7-6-10-25(16)21(28)24-20/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILXIPQHBRMMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC(=O)N4C=CC=C(C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on various research findings, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H15N3O3S
Molecular Weight279.31 g/mol
CAS Number306978-89-2
Boiling Point397.7 ± 44.0 °C (Predicted)
Density1.37 ± 0.1 g/cm³ (Predicted)
pKa-3.32 ± 0.40 (Predicted)

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The core structure includes a pyrido[1,2-a][1,3,5]triazin moiety which is known for its ability to modulate enzyme activity and influence various signaling pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). For instance, related compounds have demonstrated IC50 values comparable to established inhibitors like physostigmine .

Antimicrobial Activity

Several studies have reported that derivatives of the triazine scaffold show moderate to significant antimicrobial properties. These compounds often exhibit enhanced antibacterial activity correlated with increased lipophilicity .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Analogous compounds have been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in the inflammatory response .

Case Studies

  • Inhibition of Cholinesterases : A study on similar triazine-based compounds revealed effective inhibition of BChE with an IC50 of approximately 46.42 μM, indicating potential use in treating conditions like Alzheimer's disease .
  • Antimicrobial Testing : In vitro tests on derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The compounds' effectiveness was linked to their structural lipophilicity .

Research Findings

Recent research has focused on the synthesis and characterization of this compound. The synthesis typically involves multi-step organic reactions including cyclization and nucleophilic substitution .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Research

Compound from : 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones

  • Core structure: Pyrimido-triazinone fused ring system.
  • Key differences :
    • Lacks the cyclopenta[b]thiophene and thioether-propanamido linker present in the target compound.
    • Features a thioxo (C=S) group instead of a thioether (C-S-C) bridge.
  • Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus and Escherichia coli, attributed to the thioxo group’s electrophilicity and aryl substituent hydrophobicity .
  • Inference for target compound : The thioether in the target may offer enhanced metabolic stability compared to thioxo, but reduced electrophilicity could diminish direct antimicrobial effects.

Diethyl Dicarboxylate Derivatives ( and )

Compound 1l (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Compound 2d (): Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

Parameter Target Compound Compound 1l/2d
Core ring system Cyclopenta[b]thiophene fused with pyrido-triazinone Imidazo[1,2-a]pyridine
Substituents Ethyl ester, thioether-propanamido, methyl-pyrido-triazinone Diethyl dicarboxylate, cyano, nitroaryl, phenethyl/benzyl
Molecular weight Not reported (estimated >500 g/mol) 1l: ~600 g/mol (HRMS data)
Melting point Not reported 1l: 243–245°C; 2d: 215–217°C
Functional groups Amide, ester, thioether, ketone Nitro, cyano, ester, ketone
Potential bioactivity Hypothesized kinase inhibition (pyrido-triazinone motif) Unknown; nitro and cyano groups suggest electron-deficient reactivity .

Key observations :

  • The diethyl dicarboxylate groups in 1l/2d may enhance solubility compared to the target’s single ethyl ester.
  • The nitro group in 1l/2d introduces strong electron-withdrawing effects, absent in the target compound .

Nucleoside Analogs ()

Compound 9 () : A complex nucleoside derivative with a tert-butyldimethylsilyl (TBDMS)-protected sugar and thio-modified pyrimidine.

  • Core structure : Tetrahydrofuran (sugar) linked to a modified pyrimidine.
  • Comparison with target compound: Both contain sulfur (thioether in target vs. thio-modified base in Compound 9). The target lacks the sugar-phosphate backbone critical for nucleoside activity. Compound 9’s TBDMS group enhances lipophilicity, whereas the target’s methyl-pyrido-triazinone may balance hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.